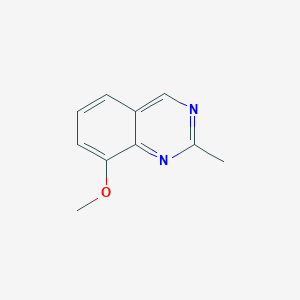

8-Methoxy-2-methylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

167837-54-9 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-methoxy-2-methylquinazoline |

InChI |

InChI=1S/C10H10N2O/c1-7-11-6-8-4-3-5-9(13-2)10(8)12-7/h3-6H,1-2H3 |

InChI Key |

STTVAQPLDOWSPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C=CC=C(C2=N1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Methoxy 2 Methylquinazoline and Analogous Systems

Established Synthetic Pathways for the Quinazoline (B50416) and Quinazolinone Core Structures

The construction of the quinazoline scaffold has been a subject of extensive research, leading to the development of numerous synthetic strategies. These methods often begin from readily available benzene (B151609) derivatives, which are then elaborated to form the fused pyrimidine (B1678525) ring.

Anthranilic acid (2-aminobenzoic acid) and its derivatives are cornerstone starting materials for the synthesis of quinazolinones. ijarsct.co.in Several classical and modern cyclization methods have been established.

One of the most common methods is the Niementowski Quinazolinone Synthesis , first described in 1895, which involves heating anthranilic acid with an excess of formamide (B127407) to yield 4(3H)-quinazolinone. bu.edu.egarkat-usa.orggeneris-publishing.com This reaction can be modified and its efficiency improved through techniques such as microwave-assisted synthesis, which can significantly reduce reaction times. ijarsct.co.inbu.edu.eg

Other established pathways starting from anthranilic acid derivatives include:

Direct Cyclization : Anthranilic acid derivatives can be directly cyclized using formic acid or its derivatives, such as esters and amides, under various conditions to produce 4(3H)-quinazolines. bu.edu.eg

Two-Step Acylation/Cyclization : A common route involves the conversion of anthranilic acid derivatives into the corresponding anthranilamides via reaction with acid chlorides. Subsequent ring closure with reagents like formamide or acetic anhydride (B1165640) yields the quinazolinone core. bu.edu.eg

Urea and Thiourea (B124793) Derivatives : Anthranilic acids can be converted to o-ureidobenzoic acids by reacting them with potassium cyanate. nih.gov These intermediates, or analogous thiourea derivatives, can then be cyclized using a base to form quinazoline-2,4(1H,3H)-diones. bu.edu.egjst.go.jp

Reductive Cyclization : An alternative one-pot approach involves the reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide. In this process, the nitro group is reduced in situ to an amine, which then undergoes a Niementowski-type cyclocondensation to form the quinazolinone ring. arkat-usa.org

Table 1: Summary of Quinazoline Synthesis from Anthranilic Acid Derivatives

| Method | Starting Material | Reagents | Product Type | Citations |

|---|---|---|---|---|

| Niementowski Reaction | Anthranilic acid | Formamide | 4(3H)-Quinazolinone | bu.edu.egarkat-usa.orggeneris-publishing.com |

| Microwave-Assisted Niementowski | Anthranilic acid | Formamide | 4(3H)-Quinazolinone | ijarsct.co.inbu.edu.eg |

| Direct Cyclization | Anthranilic acid derivative | Formic acid / derivatives | 4(3H)-Quinazoline | bu.edu.eg |

| Urea Derivative Cyclization | Anthranilic acid | Potassium cyanate, then base | Quinazoline-2,4(1H,3H)-dione | nih.govjst.go.jp |

| Reductive Cyclization | 2-Nitrobenzoic acid derivative | Formamide, In(III)/Bi(III) salts | Quinazolinone | arkat-usa.org |

Beyond pathways starting with anthranilic acid, a diverse range of ring-closing strategies have been developed to construct the fused pyrimidine-benzene system, often employing metal catalysis to facilitate key bond formations. sci-hub.secore.ac.ukorganic-chemistry.org

Transition-metal catalysis is a powerful tool for quinazoline synthesis:

Copper-Catalyzed Reactions : Efficient methods include the copper-catalyzed cascade reaction of substituted (2-bromophenyl)methylamines with amidine hydrochlorides and the [2 + 2 + 2] cascade annulation of diaryliodonium salts with nitriles. mdpi.comorganic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysts enable reactions such as the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazolines. organic-chemistry.org

Ruthenium-Catalyzed Reactions : Dehydrogenative coupling of 2-aminophenyl ketones with amines, catalyzed by ruthenium complexes, provides a direct synthesis of quinazoline products without the need for harsh reagents. marquette.edu

Iron-Catalyzed Reactions : An iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation sequence can be used to prepare quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Other notable methods include the Friedel-Crafts annulation of aminoaryl substrates and syntheses starting from isatoic anhydride. arkat-usa.orgjst.go.jp Additionally, microwave-promoted reactions of O-phenyl oximes with various aldehydes in the presence of zinc chloride offer a rapid route to functionalized quinazolines. organic-chemistry.org

Table 2: Selected Alternative Ring-Closing Strategies for Quinazoline Synthesis

| Method | Key Starting Materials | Catalyst/Reagent | Key Transformation | Citations |

|---|---|---|---|---|

| Copper-Catalyzed Cascade | (2-Bromophenyl)methylamines, Amidine hydrochlorides | CuBr | N-arylation, Nucleophilic substitution, Oxidation | organic-chemistry.org |

| Palladium-Catalyzed Tandem | 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium catalyst | Multi-component tandem reaction | organic-chemistry.org |

| Ruthenium-Catalyzed Coupling | 2-Aminophenyl ketones, Amines | Ruthenium complex | Dehydrogenative C-N coupling | marquette.edu |

| Microwave-Promoted Cyclization | O-Phenyl oximes, Aldehydes | ZnCl₂, Microwave | Free-radical based cyclization | organic-chemistry.org |

| Iodine-Catalyzed Amination | 2-Aminobenzaldehydes, Benzylamines | Molecular Iodine (I₂) | Benzylic sp³ C-H bond amination | organic-chemistry.org |

Cyclization Reactions Utilizing Anthranilic Acid Derivatives

Specific Synthesis of 8-Methoxy-2-methylquinazolinone and its Analogs

The synthesis of specifically substituted quinazolines, such as 8-methoxy-2-methylquinazoline and its corresponding quinazolinone, requires precise control over reagent choice and reaction conditions.

A well-established and efficient method for preparing 8-substituted-2-methylquinazolinones involves a two-step process starting from a substituted anthranilamide. acs.orgnih.gov This protocol has been successfully applied to synthesize a series of 8-methoxy- and 8-methylquinazolin-4(3H)-ones. acs.orgnih.gov

The general procedure is as follows:

Acylation : The starting material, a 3-substituted anthranilamide (e.g., 2-amino-3-methoxybenzamide (B19153) for the target compound), is acylated with an appropriate acid chloride. To introduce the 2-methyl group, acetyl chloride is used. This reaction forms an N-acyl-anthranilamide intermediate.

Base-Catalyzed Cyclization : The intermediate from the acylation step is then treated with a base, which catalyzes an intramolecular cyclization via nucleophilic attack of the remaining amino group onto the newly introduced amide carbonyl, followed by dehydration to form the stable quinazolinone ring. acs.orgnih.gov

This pathway provides a reliable and direct route to quinazolinones with specific substituents at the 2- and 8-positions. acs.org

The regioselective placement of substituents on the benzene portion of the quinazoline core is most effectively controlled by the choice of the starting material. The most direct and common strategy to ensure the methoxy (B1213986) group is located at the C-8 position is to begin the synthesis with a precursor that already contains this substituent in the correct orientation. acs.orgnih.gov

For the synthesis of 8-methoxy-2-methylquinazoline, the ideal starting material is 2-amino-3-methoxybenzoic acid or its amide derivative, 2-amino-3-methoxybenzamide . The numbering of the anthranilic acid precursor dictates the final position on the quinazoline ring; a substituent at the 3-position of anthranilic acid will be at the 8-position of the resulting quinazoline. This "starting material control" approach preempts any issues with regioselectivity during the heterocyclic ring-forming steps.

While methods exist for the late-stage functionalization of the quinazoline core, they often face regioselectivity challenges. Aromatic nucleophilic substitution on a 2,4-dichloroquinazoline, for example, typically shows higher reactivity at the C4 position. beilstein-journals.orgnih.gov Therefore, building the scaffold from an already-functionalized benzene ring is the preferred method for achieving specific substitution patterns like the 8-methoxy group. researchgate.net

The methyl group at the C-2 position of the quinazoline ring is not merely a structural component but an active handle for further synthetic transformations. frontiersin.org This allows for the diversification of the core structure to produce a library of related compounds.

Several methods have been reported for the functionalization of this 2-methyl group:

Oxidation : The 2-methyl group can be oxidized to a 2-formyl group (an aldehyde) using an oxidizing agent such as selenium dioxide (SeO₂). researchgate.net This aldehyde is a versatile intermediate that can be used in a variety of subsequent reactions, such as condensations or reductions.

C(sp³)–H Functionalization : Modern synthetic methods allow for the direct functionalization of the C-H bonds of the methyl group. For instance, 2-methyl quinazolinones can undergo coupling reactions with other molecules, such as 3-(trifluoroacetyl)coumarins, under catalyst- and solvent-free conditions. researchgate.net

Halogenation and Substitution : A classic and highly effective strategy involves the halogenation of the methyl group to form a 2-(halomethyl)quinazoline. This intermediate, for example a 2-(chloromethyl)quinazoline, is highly reactive towards nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Table 3: Selected Methods for Functionalization at the 2-Methyl Position

| Method | Reagent/Condition | Intermediate/Product | Purpose | Citations |

|---|---|---|---|---|

| Oxidation | Selenium Dioxide (SeO₂) | 2-Formylquinazoline | Creates a reactive aldehyde for further derivatization. | researchgate.net |

| C-H Functionalization | 3-(Trifluoroacetyl)coumarin, Heat | C-C coupled product | Forms a new carbon-carbon bond directly from the methyl group. | researchgate.net |

| Halogenation/Substitution | Halogenating agent, then Nucleophile | 2-(Halomethyl)quinazoline, then substituted product | Provides a versatile handle for introducing diverse functionalities. |

Strategies for the Regioselective Introduction of the 8-Methoxy Substituent

Synthesis of 8-Methoxy-quinazoline-2,4-dione Derivatives

The synthesis of quinazoline-2,4-dione derivatives is a fundamental process in the generation of a wide array of bioactive molecules. A particularly efficient, one-pot method for preparing these scaffolds, including the 8-methoxy derivative, involves the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net This metal-free approach is notable for its operational simplicity and compatibility with various functional groups. researchgate.net

In a typical procedure, 2-amino-3-methoxybenzamide is treated with (Boc)₂O in the presence of DMAP. This method successfully yields 8-methoxyquinazoline-2,4(1H,3H)-dione in high yields. For instance, one study reported achieving a 94% yield for this specific compound. nih.govanu.edu.au The reaction proceeds smoothly and demonstrates the utility of (Boc)₂O as a key reagent for constructing the 2-position carbonyl group of the quinazolinedione ring system. researchgate.net

Analogous 8-substituted quinazoline-2,4-diones can also be synthesized using similar strategies. For example, the synthesis of 8-methylquinazoline-2,4(1H,3H)-dione from 2-amino-3-methylbenzamide (B158645) has been reported with a yield of 65%. nih.govresearchgate.net These synthetic routes provide reliable access to foundational quinazolinedione structures for further chemical exploration. ijarsct.co.incdnsciencepub.comresearchgate.net

| Product | Starting Material | Yield (%) | Reference |

| 8-Methoxyquinazoline-2,4(1H,3H)-dione | 2-Amino-3-methoxybenzamide | 94% | nih.gov, anu.edu.au |

| 8-Methylquinazoline-2,4(1H,3H)-dione | 2-Amino-3-methylbenzamide | 65% | nih.gov, researchgate.net |

Strategic Chemical Transformations and Molecular Derivatization

Alkylation Reactions, Including N- and S-Alkylation of Quinazolinones

Alkylation is a critical transformation for diversifying the quinazolinone scaffold, allowing for the introduction of various functional groups that can modulate biological activity. The regiochemistry of this reaction, particularly the competition between N- and O-alkylation, is a key consideration. researchgate.net

N-Alkylation: Studies have unequivocally established that the alkylation of quinazolin-4-ones with alkyl halides under standard conditions—typically using a base like potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF)—occurs regioselectively at the N-3 position. researchgate.netarkat-usa.org This outcome is confirmed through 2D NMR spectroscopy techniques, which show clear correlations defining the structure of the N-alkylated product. researchgate.net For example, the reaction of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of K₂CO₃ in DMF at 100°C results in the N-alkylation product with an 82% yield. researchgate.net Microwave-assisted N-alkylation has also been employed as an efficient and environmentally friendly method for preparing 2,3-disubstituted quinazolinones. nih.gov

More advanced, metal-free protocols have been developed, such as the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the N-alkylation of quinazolinones with primary or secondary alcohols, achieving yields from 31% to 97%. mdpi.com Another innovative approach is a copper-catalyzed three-component reaction that uses methyl ketones as alkylating agents. nih.gov

S-Alkylation: S-alkylation is performed on 2-mercaptoquinazolin-4(3H)-one (or quinazoline-2-thione) derivatives. These precursors are typically synthesized by condensing an appropriate anthranilic acid with a thiocyanate (B1210189) salt or carbon disulfide. researchgate.net182.160.97 The subsequent S-alkylation is generally achieved by reacting the quinazolinethione with an alkyl halide in the presence of a base like sodium hydroxide (B78521) (NaOH) or K₂CO₃. nih.govresearchgate.net This reaction proceeds selectively on the sulfur atom, yielding 2-(alkylthio)quinazolin-4(3H)-one derivatives. researchgate.netorganic-chemistry.org For instance, S-alkylation of various quinazolinethione intermediates with arylmethyl bromides in a DMSO/MeCN solvent system with K₂CO₃ provides the desired products efficiently. researchgate.net

| Alkylation Type | Substrate | Reagents | Conditions | Product | Reference |

| N-Alkylation | Quinazolin-4(3H)-one | Benzyl chloride, K₂CO₃ | DMF, 100°C, 3h | 3-Benzylquinazolin-4(3H)-one | researchgate.net |

| N-Alkylation | 2-Chloro-quinazolinone | Methyl-2-bromo acetate | Base (e.g., NaH) | N-Alkylated precursor | researchgate.net |

| N-Alkylation | Quinazolinone | Primary/Secondary Alcohols | HFIP (solvent) | N-Alkylated quinazolinone | mdpi.com |

| S-Alkylation | 2-Mercapto-quinazolinone | Arylmethyl bromides, K₂CO₃ | DMSO/MeCN | 2-(Arylmethylthio)quinazolinone | researchgate.net |

| S-Alkylation | Quinazolinethione | Dimethyl sulphate, NaOH | Ethanol, Reflux | 2-(Methylthio)quinazoline | nih.gov |

Functional Group Interconversions, e.g., Demethylation of 8-Methoxy Groups

Functional group interconversion is a powerful strategy for accessing derivatives that are not directly available through primary synthesis. A common and important transformation in this class is the demethylation of methoxy-substituted quinazolines to their corresponding hydroxy analogs. The 8-hydroxyquinazoline moiety is a privileged structure in medicinal chemistry, known for its chelating properties and presence in many bioactive compounds. jst.go.jpresearchgate.net

The cleavage of the methyl ether at the C-8 position of the quinazoline ring is frequently accomplished using boron tribromide (BBr₃). For example, a 2-substituted anilino-8-methoxyquinazoline can be effectively converted to the corresponding 8-hydroxyquinazoline by treatment with BBr₃. This reaction is a key step in the synthesis of more complex derivatives, where the newly formed hydroxyl group can serve as a handle for further functionalization, such as etherification with propargyl bromide to introduce an alkyne group for "click chemistry" applications. Alternative demethylating agents like hydrobromic acid (HBr) can also be employed for similar transformations on quinazoline systems.

Molecular Hybridization Techniques Incorporating the Quinazoline Moiety (e.g., Quinazoline-2-indolinone)

Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to create hybrid compounds with potentially enhanced activity, improved selectivity, or a novel mechanism of action by interacting with multiple biological targets. researchgate.netresearchgate.net

A prominent example of this technique is the development of quinazoline-2-indolinone derivatives. researchgate.net Both the quinazoline and 2-indolinone scaffolds are recognized for their significant antitumor activities. researchgate.net By linking these two moieties, researchers have successfully created novel hybrid compounds. For instance, a series of quinazoline-2-indolinone derivatives were designed and synthesized as selective inhibitors of the PI3Kα enzyme, which is often implicated in tumorigenesis. In one study, 26 different quinazoline-2-indolinone derivatives were synthesized and evaluated, with the representative compound 8 showing a potent PI3Kα inhibitory IC₅₀ value of 9.11 nM and significant selectivity over other PI3K isoforms. This highlights the power of molecular hybridization to generate novel chemical entities with promising therapeutic potential.

Elucidation of Biological Activities and Molecular Mechanisms of 8 Methoxy 2 Methylquinazoline Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Evaluation of PARP Inhibitory Potency in Cellular Assays (e.g., L1210 murine leukemia cells)

Derivatives of 8-methoxy-2-methylquinazoline have been synthesized and assessed for their capacity to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). acs.orgnih.gov In studies conducted on permeabilized L1210 murine leukemia cells, 8-methoxy-2-methylquinazolin-4(3H)-one and its related structures were evaluated. acs.orgnih.govresearchgate.net While these compounds demonstrated inhibitory activity, it was generally observed that an 8-hydroxy or 8-methyl substituent on the quinazolinone ring resulted in enhanced PARP inhibition compared to an 8-methoxy group. acs.orgnih.gov For instance, 8-hydroxy-2-methylquinazolinone (NU1025), a related compound, not only showed potent PARP inhibition with an IC50 value of 0.40 µM but also significantly potentiated the cytotoxicity of γ-radiation and certain DNA-damaging agents in L1210 cells. acs.orgnih.gov The potentiation of cytotoxicity by these inhibitors is a key indicator of their ability to disrupt DNA repair pathways, a crucial function for potential anticancer agents. nih.gov

| Compound Class | Cell Line | Activity | Result |

| 8-Methoxyquinazolinones | L1210 murine leukemia | PARP Inhibition | Active, but less potent than 8-hydroxy or 8-methyl analogues acs.orgnih.gov |

| 8-Hydroxy-2-methylquinazolinone (NU1025) | L1210 murine leukemia | PARP Inhibition (IC50) | 0.40 µM acs.orgnih.gov |

| 8-Hydroxy-2-methylquinazolinone (NU1025) | L1210 murine leukemia | Cytotoxicity Potentiation | Enhanced cytotoxicity of γ-radiation and DNA-damaging agents acs.orgnih.gov |

| Table 1: Evaluation of PARP Inhibitory Potency in L1210 Murine Leukemia Cells |

Mechanistic Insights into PARP Enzyme Binding and Inhibition

The inhibitory action of quinazolinone-based PARP inhibitors is understood to be competitive with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). imrpress.com These small molecules are designed to fit into the NAD+ binding site within the catalytic domain of the PARP enzyme. researchgate.netwikipedia.org By occupying this site, they prevent the synthesis of poly(ADP-ribose) chains, a critical step in the PARP-mediated DNA repair process. imrpress.com The binding is facilitated by the formation of stable hydrogen bonds between the inhibitor's carboxamide group and key amino acid residues in the active site, such as Gly-863 and Ser-904. nih.govimrpress.com

The structural features of the quinazolinone scaffold are crucial for this interaction. The planarity of the ring system mimics the nicotinamide portion of NAD+. researchgate.net Substituents on the quinazoline (B50416) ring, such as the 8-methoxy group, influence the molecule's electronic properties and conformation, which in turn affects its binding affinity and inhibitory potency. acs.orgnih.gov While the 8-methoxy group contributes to activity, studies have shown that replacing it with an 8-hydroxy or 8-methyl group can lead to more potent inhibition, suggesting these groups may form more favorable interactions within the enzyme's active site. acs.orgnih.gov

Antimicrobial and Antimutant Activities Through Topoisomerase Modulation

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Derivatives of 8-methoxy-quinazoline, specifically the quinazoline-2,4-diones, have emerged as potent inhibitors of bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV. asm.orgnih.gov These enzymes are vital for bacterial survival, as they manage DNA topology during replication. mdpi.com The inhibitory activity of these compounds has been demonstrated against enzymes from bacteria such as Staphylococcus aureus and Escherichia coli. asm.orgnih.gov Notably, 8-methoxy-quinazoline-2,4-diones have shown the ability to inhibit both S. aureus gyrase and topoisomerase IV with similar effectiveness, suggesting they could function as dual-targeting agents, which is a desirable trait for new antibiotics. asm.orgnih.govacs.org

| Compound Class | Target Enzyme | Bacterial Species | Activity |

| 8-Methoxy-quinazoline-2,4-diones | DNA Gyrase & Topoisomerase IV | Staphylococcus aureus | Similar efficacy against both enzymes asm.orgnih.gov |

| 8-Methoxy-quinazoline-2,4-diones | DNA Gyrase | Escherichia coli | Potent inhibition nih.gov |

| Table 2: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV |

Analysis of Antimutant Activity against Quinolone-Resistant Strains

A key feature of 8-methoxy-quinazoline-2,4-diones is their effectiveness against bacterial strains that have developed resistance to fluoroquinolone antibiotics. nih.govasm.org This resistance often stems from mutations in the genes that code for DNA gyrase (gyrA) and topoisomerase IV. acs.org The quinazoline-2,4-diones have demonstrated the ability to maintain their activity against these resistant mutants. nih.govasm.orgasm.org For example, a representative 8-methoxy-quinazoline-2,4-dione was effective against quinolone-resistant gyrases. asm.orgnih.gov This suggests that these compounds may interact with the enzymes in a way that bypasses the common resistance mechanisms. nih.govresearchgate.netacs.org The ability to combat existing resistance is a critical advantage in the development of new antimicrobial therapies. asm.org

The Role of the 8-Methoxy Moiety in Modulating Antimicrobial Activity

The 8-methoxy group is a crucial structural feature that enhances the antimicrobial and antimutant properties of quinazoline-based compounds. nih.govasm.org Structure-activity relationship studies have consistently shown that the presence of an 8-methoxy substituent improves the activity of fluoroquinolone-like compounds against resistant mutants. asm.orgasm.org This enhancement is attributed to the group's influence on the molecule's interaction with the target enzymes. mdpi.com It is believed that the 8-methoxy group can improve pharmacokinetic properties and may form additional stabilizing interactions within the enzyme-DNA complex. asm.org While in some quinazolinone series aimed at different targets, a methoxy (B1213986) group was found to decrease activity compared to other substituents, in the context of topoisomerase inhibition, the C-8 methoxy group is a key contributor to potent activity against both wild-type and mutant bacterial strains. asm.orgmdpi.comfrontiersin.org

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cellular processes such as growth, proliferation, differentiation, and survival. beilstein-journals.org Dysregulation of RTK signaling is a common feature in various cancers, making them prime targets for therapeutic intervention. beilstein-journals.orgnih.gov Quinazoline-based molecules have been extensively investigated as RTK inhibitors, with several derivatives showing potent activity against a range of kinases. beilstein-journals.orgnih.gov

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition can halt tumor growth and progression. mdpi.com The quinazoline framework is a key component of several approved EGFR inhibitors. beilstein-journals.org Research into 8-methoxy-quinazoline derivatives has revealed their potential in this area.

A series of synthesized 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-ones were evaluated for their enzymatic inhibitory activity. mdpi.com Within this series, a specific compound demonstrated notable inhibition of the EGFR enzyme, recording a half-maximal inhibitory concentration (IC₅₀) of 106 nM. mdpi.com Further studies on other quinazoline derivatives have highlighted the importance of substitutions on the quinazoline ring. For instance, 4-anilinoquinazoline (B1210976) derivatives containing thiourea (B124793) moieties have been developed as potent dual inhibitors of both EGFR and VEGFR-2. mdpi.com Structure-activity relationship (SAR) studies suggest that the quinazoline scaffold shows tolerance for bulky substituents at its 6- and 7-positions, and that small, electron-donating groups in these positions can enhance potency. nih.govacs.org

| Compound Series | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (Compound 6) | EGFR | 106 | mdpi.com |

| 4-anilinoquinazoline-thiourea derivative (Compound 39) | EGFR | 20 | mdpi.com |

| 4-anilinoquinazoline-thiourea derivative (Compound 40) | EGFR | 10 | mdpi.com |

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell growth, survival, and metabolism. acs.org Its aberrant activation is a frequent event in human cancers, making PI3Kα a significant therapeutic target. acs.orgnih.gov

Recent innovations in drug discovery have utilized the 8-methoxy-4-methylquinazoline (B11915726) scaffold to develop novel therapeutic modalities. One such approach is the creation of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. In one study, a 4-methylquinazoline-based scaffold, designed to bind to PI3K, was linked to a ligand for the CRBN E3 ligase. acs.org A key design feature involved connecting the linker to the oxygen atom at the 8-position of the quinazoline core. acs.org This research led to the discovery of a selective PI3Kα degrader, compound 12 , which exhibited a half-maximal degradation concentration (DC₅₀) of 0.08 μM. acs.org This compound effectively induced the degradation of PI3Kα in cancer cell lines and inhibited the downstream phosphorylation of AKT, confirming its mechanism of action via the ubiquitin-proteasome pathway. acs.org

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Degrader 12 (PROTAC) | PI3Kα | DC₅₀ | 0.08 | acs.org |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Vascular endothelial growth factor receptor 2 (VEGFR-2) is the primary mediator of angiogenic signaling in endothelial cells. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in anti-cancer therapy. nih.govtandfonline.com

Derivatives of 8-methoxy-quinazoline have shown significant promise as VEGFR-2 inhibitors. In one study, an 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (compound 6 ) was found to inhibit VEGFR-2 with an IC₅₀ value of 98.1 nM. mdpi.com Other research has focused on developing quinazoline derivatives as multi-targeted agents. For example, certain quinazoline compounds were identified as low nanomolar inhibitors of VEGFR-2, with some demonstrating activity comparable or superior to the approved drug sunitinib. nih.gov The development of hybrid molecules, such as quinazoline-indazole derivatives, has also yielded potent VEGFR-2 inhibitors, with one compound achieving an IC₅₀ of 5.4 nM. mdpi.com

| Compound Series | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3H)-one (Compound 6) | VEGFR-2 | 98.1 | mdpi.com |

| Quinazoline-indazole hybrid (Compound 46) | VEGFR-2 | 5.4 | mdpi.com |

| Quinazolinone-sulfonamide hybrid (Compound 64a) | VEGFR-2 | 290 | tandfonline.com |

| 4-anilinoquinazoline-thiourea derivative (Compound 39) | VEGFR-2 | 50 | mdpi.com |

The platelet-derived growth factor receptor beta (PDGFR-β) is another important RTK involved in tumor angiogenesis and growth. nih.gov The development of inhibitors that can target PDGFR-β, often in combination with other RTKs, is an active area of cancer research. beilstein-journals.org

Studies have demonstrated that the quinazoline scaffold is effective for targeting PDGFR-β. Specific quinazoline derivatives were identified as potent, low nanomolar inhibitors of PDGFR-β, alongside EGFR and VEGFR-2. nih.gov This multi-targeted activity suggests that these compounds can simultaneously disrupt several signaling pathways crucial for tumor progression. nih.gov

The strategy of developing inhibitors that act on multiple targets has emerged as a powerful approach in cancer therapy. nih.gov Multi-target inhibitors can potentially overcome drug resistance mechanisms that limit the efficacy of single-target agents. nih.govnews-medical.net The quinazoline scaffold has proven to be an excellent platform for designing such multi-RTK inhibitors. nih.gov

Research has led to the discovery of quinazoline derivatives that potently inhibit EGFR, VEGFR-2, and PDGFR-β at low nanomolar concentrations. nih.gov This profile allows these compounds to exert both anti-proliferative and anti-angiogenic effects. For instance, compound 1 from a study was found to be a more potent inhibitor of VEGFR-2 and PDGFR-β than the clinically used drug sunitinib. nih.gov Other research has produced dual inhibitors targeting both EGFR and VEGFR-2, or dual inhibitors of FLT3 and Aurora kinases, further demonstrating the versatility of the quinazoline core in creating multi-specific agents. mdpi.comoncotarget.com

| Compound Series | Targets | Key Findings | Reference |

|---|---|---|---|

| Quinazoline (Compound 1) | EGFR, VEGFR-2, PDGFR-β | Low nanomolar inhibition of all three RTKs. | nih.gov |

| Quinazoline (Compound 2) | EGFR, VEGFR-2, PDGFR-β | Low nanomolar inhibition of all three RTKs. | nih.gov |

| Thiourea Quinazoline Derivatives (39, 40) | EGFR, VEGFR-2 | Potent dual inhibitors. | mdpi.com |

| BPR1K871 | FLT3, AURKA | Potent dual FLT3/AURKA inhibitor (IC₅₀ = 19/22 nM). | oncotarget.com |

Platelet-Derived Growth Factor Receptor beta (PDGFR-β) Inhibition

Other Pharmacological Activities of Research Interest

Beyond RTK inhibition, derivatives of 8-methoxy-2-methylquinazoline have been investigated for other pharmacological activities. A notable area of research is their activity as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.govacs.org

A series of 2-alkyl-substituted 8-methoxyquinazolin-4(3H)-ones were synthesized and evaluated for PARP inhibitory activity. acs.org Within this series, it was generally observed that an 8-hydroxy or 8-methyl substituent conferred greater inhibitory activity compared to the 8-methoxy group. nih.govacs.org Specifically, 8-hydroxy-2-methylquinazolinone (also known as NU1025 ) showed an IC₅₀ value of 0.40 μM and was found to potentiate the cytotoxicity of DNA-damaging agents. nih.govacs.org

The broader quinazoline chemical class has been associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties, highlighting the scaffold's therapeutic potential across various diseases. mdpi.comresearchgate.net

Antifungal Activity of Quinazolinone Scaffolds

Quinazolinone derivatives have demonstrated significant potential as antifungal agents, addressing the critical need for new fungicides in agriculture to combat crop diseases caused by phytopathogenic fungi. acs.orgnih.gov The structural versatility of the quinazolinone scaffold, arising from its benzene (B151609) and pyrimidine (B1678525) rings, allows for extensive modification, making it a promising area for the discovery of novel pesticides. mdpi.comresearchgate.net

Research has shown that the introduction of an electron-withdrawing group on the 4(3H)-QLO scaffold can enhance antifungal activity. mdpi.com For instance, substituting the 2-position of the 4(3H)-QLO scaffold with a trifluoromethyl group has identified promising lead compounds. mdpi.com The substitution at position 3 of quinazolin-4(3H)-ones has also been linked to antimicrobial properties. nih.gov

In one study, a series of novel quinazolinone derivatives were synthesized and tested against various plant pathogenic fungi. sioc-journal.cn Compound 7a showed notable inhibitory effects against Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values of 12.727 mg/L and 12.413 mg/L, respectively, outperforming the commercial fungicide chlorothalonil. sioc-journal.cn Another study found that compound 6c displayed high bioactivity against several fungi, with IC₅₀ values of 2.46 µg/mL against Sclerotinia sclerotiorum, 2.94 µg/mL against Pellicularia sasakii, 6.03 µg/mL against Fusarium graminearum, and 11.9 µg/mL against Fusarium oxysporum. acs.org This same compound also showed significant curative and protective effects against S. sclerotiorum in vivo. acs.org

Further research into quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives revealed that compound 6a16 had an excellent EC₅₀ of 9.06 mg/L against R. solani, which was more effective than the commercial fungicide fluconazole (B54011) (EC₅₀ = 12.29 mg/L). nih.gov The study also highlighted that the position and number of chlorine atoms directly influenced the antifungal activity. nih.gov Similarly, the presence of a chlorine atom on the side chain of newly synthesized quinazolinone compounds was found to enhance cytotoxicity. nih.gov

The mechanism of action for some of these compounds involves damaging the fungal cell structure. For example, compound 6c was observed to cause abnormal mycelia, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. acs.org Likewise, scanning electron microscopy revealed that compound 6a16 affected the mycelial morphology of R. solani. nih.gov

Table 1: Antifungal Activity of Quinazolinone Derivatives

| Compound | Target Fungi | IC₅₀/EC₅₀ (µg/mL or mg/L) | Reference |

|---|---|---|---|

| 6c | Sclerotinia sclerotiorum | 2.46 µg/mL | acs.org |

| 6c | Pellicularia sasakii | 2.94 µg/mL | acs.org |

| 6c | Fusarium graminearum | 6.03 µg/mL | acs.org |

| 6c | Fusarium oxysporum | 11.9 µg/mL | acs.org |

| 7a | Fusarium graminearum | 12.727 mg/L | sioc-journal.cn |

| 7a | Rhizoctonia solani | 12.413 mg/L | sioc-journal.cn |

| 6a16 | Rhizoctonia solani | 9.06 mg/L | nih.gov |

| Fluconazole | Rhizoctonia solani | 12.29 mg/L | nih.gov |

| Bixafen | Rhizoctonia solani | 0.34 mg/L | nih.gov |

Antileishmanial Activity of Methoxy-Substituted Quinazolines

Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease against which new drugs are urgently needed due to increasing parasite resistance and the toxicity of current therapies. acs.org Specifically, N²,N⁴-disubstituted quinazoline-2,4-diamines have shown low- to sub-micromolar potency against intracellular Leishmania. nih.gov

The position of methoxy substitution on the quinazoline ring has a significant impact on antileishmanial activity. For Leishmania donovani, the potency of methoxy-substituted quinazolines increases in the order of substitution at the 8-position < 7-position < 5-position ~ 6-position. acs.org In contrast, for Leishmania amazonensis, the structure-activity relationship differs, with the 8-methoxy-substituted quinazoline 29 being a notable active analogue. acs.org The 7-methoxyquinazoline 28 was identified as the most potent analogue against L. donovani in its subseries, with an EC₅₀ of 740 nM. acs.org

A study focusing on SAR (Structure-Activity Relationship) refinement of N²,N⁴-disubstituted quinazoline-2,4-diamines found that while there was no clear trend for substitutions at the para position of the benzyl (B1604629) groups at N² and N⁴, a methoxy group at the para position of the N⁴ benzyl group seemed to decrease antileishmanial activity. nih.gov

In a separate study, a series of quinoline-quinazolinones were synthesized and evaluated for their antileishmanial activity against promastigotes of L. donovani. indianchemicalsociety.com Among these, compound 28j exhibited the highest activity, with an IC₅₀ of 6 ± 0.0 µM. indianchemicalsociety.com Another investigation into quinazoline-2,4,6-triamine derivatives identified N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) as having activity against both promastigotes and intracellular amastigotes of Leishmania mexicana, with low cytotoxicity in mammalian cells. nih.gov

Table 2: Antileishmanial Activity of Methoxy-Substituted Quinazolines

| Compound | Target Species | Activity (EC₅₀/IC₅₀) | Reference |

|---|---|---|---|

| 7-Methoxyquinazoline 28 | L. donovani | 740 nM | acs.org |

| 8-Methoxy-substituted quinazoline 29 | L. amazonensis | Active | acs.org |

| 28j | L. donovani | 6 ± 0.0 µM | indianchemicalsociety.com |

| N⁶-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2) | L. mexicana | Active | nih.gov |

Microtubule Targeting and Depolymerization

Quinazoline derivatives have been identified as potent inhibitors of microtubule polymerization, a critical process for cell division, making them attractive candidates for anticancer therapies. mdpi.comresearchgate.net These agents typically function by binding to tubulin, the protein subunit of microtubules, and preventing its assembly, which leads to mitotic arrest and subsequent cell death. mdpi.complos.org

One such derivative, 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) , has been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) site of tubulin. x-mol.com This compound induces mitotic arrest by causing aberrant spindles with robust microtubules and unseparated centrosomes. x-mol.com A fluorescent derivative, PVHD277 , was observed to localize near the centrosomes as cells prepare for mitosis, suggesting that these compounds may selectively interfere with microtubule formation at the centrosomes. x-mol.com

Another synthetic analog of 5,8-disubstituted quinazolines, LJK-11 , has been identified as a microtubule-destabilizing agent. plos.org It inhibits microtubule polymerization, leading to cell cycle arrest in the early stages of mitosis and inducing apoptosis. plos.org Interestingly, LJK-11 showed a synergistic effect with the microtubule inhibitor colchicine, but not with vinblastine (B1199706) or nocodazole (B1683961), suggesting a distinct mechanism of action. plos.org

Researchers have also designed and synthesized 2,4-diaminoquinazoline derivatives with the potential to occupy the binding sites of both nocodazole and colchicine on β-tubulin. umich.edu Two of these compounds, 4e and 4i , demonstrated the highest antiproliferative activity against several cancer cell lines and were shown to inhibit tubulin polymerization. umich.edu

The development of biarylaminoquinazolines was informed by structural similarities between tyrosine kinase inhibitors and microtubule depolymerizing agents, highlighting a potential dual-inhibitor role for some quinazoline derivatives. researchgate.net

Table 3: Quinazoline Derivatives Targeting Microtubules

| Compound | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) | Inhibits tubulin polymerization (colchicine site) | Mitotic arrest, aberrant spindles | x-mol.com |

| LJK-11 | Inhibits microtubule polymerization | Mitotic arrest, apoptosis | plos.org |

| 4e and 4i | Inhibit tubulin polymerization | Antiproliferative activity | umich.edu |

Rigorous Structure Activity Relationship Sar Investigations of 8 Methoxy 2 Methylquinazoline Derivatives

Systematic Analysis of the 8-Methoxy Substituent's Contribution to Biological Potency and Selectivity

The substituent at the C-8 position of the quinazoline (B50416) ring plays a critical role in modulating the biological activity of these derivatives. The 8-methoxy group, in particular, has been shown to be a key determinant of potency and selectivity in several contexts.

In the realm of antibacterial agents targeting bacterial type II topoisomerases, the 8-methoxy group significantly enhances inhibitory activity. nih.gov Studies comparing 8-methoxy quinolones with their 8-H counterparts revealed that the 8-methoxy group enhances inhibition of both DNA gyrase and topoisomerase IV. nih.gov For instance, the 50% inhibitory concentrations (IC50s) against DNA gyrase for 8-methoxy quinolones like gatifloxacin (B573) were found to be approximately seven times lower than for their 8-H analogues. nih.gov This enhancement contributes to potent antibacterial activity and can lead to dual inhibition of both enzymes. nih.gov The presence of a C-8-methoxy group has also been shown to improve the activity of quinazolinediones and fluoroquinolones against gyrase resistance mutants in Mycobacterium smegmatis. asm.org

However, the contribution of the 8-methoxy group is target-dependent. In the development of inhibitors for the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), an 8-methoxy group is generally less favorable than an 8-hydroxy or an 8-methyl substituent. nih.govacs.org Research shows that the 8-hydroxy-2-methylquinazolinone (NU1025) and derivatives in the 8-methylquinazolinone series are more potent PARP inhibitors than their 8-methoxy counterparts. nih.govacs.org

In the context of antileishmanial activity, the positioning of a methoxy (B1213986) group on the benzenoid ring is crucial. For Leishmania donovani, the potency of methoxy-substituted quinazolines increased in the order of substitution at the 8-position < 7-position < 5-position ≈ 6-position. nih.govacs.org This indicates that while the 8-methoxy substituent confers some activity, other positional isomers are more effective against this particular parasite. nih.govacs.org

| Compound Series | 8-Position Substituent | Target | Effect on Potency | Source(s) |

| Quinolones | -OCH₃ vs. -H | DNA Gyrase / Topoisomerase IV | 8-OCH₃ significantly enhances inhibitory activity. | nih.govasm.org |

| Quinazolinones | -OCH₃ vs. -OH / -CH₃ | PARP | 8-OCH₃ is less potent than 8-OH or 8-CH₃. | nih.govacs.org |

| Quinazoline-2,4-diamines | -OCH₃ at position 8 vs. 5, 6, 7 | Leishmania donovani | 8-OCH₃ is the least potent among positional isomers. | nih.govacs.org |

Effects of Substitutions at the 2-Position on Receptor Binding and Activity Profiles (e.g., alkyl vs. aryl, styryl moieties)

The substituent at the 2-position of the quinazoline ring is a key handle for modifying receptor binding and activity. nih.gov Comparisons between different groups at this position have revealed distinct SAR trends.

For PARP inhibition, 2-alkyl groups are generally preferred over 2-aryl groups. Studies have shown that 2-phenylquinazolinones are marginally less potent than the corresponding 2-methylquinazolinones. nih.govacs.org However, the introduction of either electron-withdrawing or electron-donating substituents onto the 4'-position of the 2-aryl ring consistently increased potency. nih.govacs.org

In the context of multitargeted receptor tyrosine kinase (RTK) inhibitors, the presence of a bulky group at the 2-position appears to be important for activity. nih.gov A comparison of compounds with 2-H, 2-CH₃, and 2-Cl substitutions showed that the 2-H substituted compound had a 7- to 10-fold loss in potency for RTKs. nih.gov In contrast, 2-CH₃ and 2-Cl substitutions were well-tolerated and, in some cases, led to potent inhibition of multiple RTKs like EGFR, VEGFR-2, and PDGFR-β. nih.gov This suggests that small hydrophobic groups at the 2-position are favorable for binding at the colchicine (B1669291) site of tubulin and can improve cellular permeability. nih.gov

| Target | 2-Position Substituent | Observation | Source(s) |

| PARP | Methyl vs. Phenyl | 2-Methyl derivatives are generally more potent. | nih.govacs.org |

| PARP | 4'-Substituted 2-Phenyl | Electron-donating or -withdrawing groups increase potency. | nih.govacs.org |

| RTKs / Tubulin | H vs. CH₃ / Cl | Bulk at the 2-position (CH₃, Cl) is important for RTK activity and improves antiproliferative potency. | nih.gov |

Influence of Modifications at the N3-Position on Pharmacological Efficacy (e.g., 3-amino group, N3-methylation)

Modifications at the N3-position of the quinazoline ring have a profound impact on pharmacological efficacy, often acting as a molecular switch for biological activity.

One of the most significant modifications is the introduction of a 3-amino group, particularly in the quinazoline-2,4-dione series. This substitution was found to be a critical feature for increasing antimutant activity against Escherichia coli. nih.gov The 3-amino group lowered the ratio of the minimum inhibitory concentration (MIC) in gyrase resistance mutants to that in the wild-type strain, making the compounds more effective against resistant bacteria. nih.gov

Conversely, methylation at the N3-position has been shown to be detrimental to activity in certain contexts. For PARP inhibitors, N3-methylquinazolinones were found to be essentially devoid of activity, with IC50 values greater than 100 μM. nih.govacs.org This highlights the importance of an unsubstituted N-H at the 3-position for effective PARP inhibition within this class of compounds. evitachem.com

| Compound Series | N3-Position Modification | Biological Target/Activity | Effect on Efficacy | Source(s) |

| Quinazoline-2,4-diones | 3-Amino group | Bacterial Gyrase (Antimutant Activity) | Significantly increases activity against resistant mutants. | nih.gov |

| Quinazolinones | N3-Methylation | PARP Inhibition | Abolishes inhibitory activity. | nih.govacs.orgevitachem.com |

Impact of Substitutions on the Benzenoid Ring (e.g., C-7 ring structures, halogenation) on SAR

Substitutions on the benzenoid portion of the quinazoline scaffold, particularly at the C-6 and C-7 positions, provide another avenue for optimizing biological activity. nih.govmdpi.com

In the development of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones as antibacterial agents, the structure of the ring substituent at the C-7 position was found to be crucial for antimutant activity, alongside the 3-amino group. nih.gov A clear trend in activity was observed based on the C-7 ring structure, with the order of potency being 3-aminomethyl pyrrolidinyl < 3-aminopyrrolidinyl < diazobicyclo < 2-ethyl piperazinyl. nih.gov

For N2,N4-disubstituted quinazoline-2,4-diamines investigated for antibacterial activity against Acinetobacter baumannii, substitutions at the 6- or 7-position were vital. asm.org The unsubstituted parent compound was inactive, demonstrating the necessity of a substituent at these positions. asm.org Furthermore, electron-withdrawing groups like chloro or bromo at the 6- or 7-position resulted in quinazolines that were more potent than their corresponding methyl- or methoxy-substituted analogues. asm.orggoogle.com

In the context of anticancer agents targeting tyrosine kinases, electron-donating groups at the 6 and/or 7-positions, such as methoxy or propoxy, were found to improve the binding activity. mdpi.com Specifically, a propoxy linker at C-6 and/or C-7 showed stronger activity than a methoxy group. mdpi.com

| Compound Series | Benzenoid Ring Substitution | Target/Activity | SAR Finding | Source(s) |

| Quinazoline-2,4-diones | C-7 Ring Structure | Antimutant Activity | Potency is highly dependent on the nature of the C-7 ring. | nih.gov |

| Quinazoline-2,4-diamines | C-6/C-7 Halogenation | Antibacterial (A. baumannii) | Chloro or bromo groups at C-6/C-7 enhance potency over methyl or methoxy groups. | asm.orggoogle.com |

| Quinazolines | C-6/C-7 Alkoxy Groups | Tyrosine Kinase Inhibition | Electron-donating groups improve binding; propoxy > methoxy. | mdpi.com |

Stereochemical Requirements for Optimal Biological Interactions

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of drug-receptor interactions. For 8-methoxy-2-methylquinazoline derivatives, the stereochemistry of substituents, particularly on pendant rings, can dictate biological potency.

In the synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-quinazoline-2,4-dione derivatives, specific stereoisomers of the C-7 substituent were utilized, implying a stereochemical preference for activity. nih.gov For example, the synthesis specifically employed (S)-3-aminopyrrolidine and (S,S)-cis-octahydropyrrolo[3,4-b]pyridine, indicating that the stereochemical configuration of the C-7 ring system is critical for achieving the desired biological profile against bacterial gyrase. nih.gov While direct comparisons of enantiomers were not detailed in every study, the deliberate use of chiral building blocks points to a defined stereochemical requirement for optimal interaction with the biological target. The synthesis of chiral 4-aryl-1,4-dihydropyridines, which are structurally related to parts of the quinazoline pharmacophore, often employs enantioselective methods, further underscoring the general importance of stereochemistry in the activity of heterocyclic compounds. usf.edu

Computational and Theoretical Approaches in 8 Methoxy 2 Methylquinazoline Research

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For 8-Methoxy-2-methylquinazoline, these calculations can provide valuable information about its electronic structure, which in turn helps predict its reactivity and potential interaction mechanisms.

DFT methods can be used to calculate various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. Additionally, these calculations can determine the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties. ijsrst.com For example, a study on quinazoline (B50416) derivatives used DFT to identify descriptors like LUMO energy and dipole moment that influence anticancer activity. researchgate.net

Table 2: Predicted Electronic Properties of a Quinazoline Derivative from Quantum Chemical Calculations

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are representative for a generic quinazoline derivative and are for illustrative purposes. Actual values for 8-Methoxy-2-methylquinazoline would need to be specifically calculated.

Molecular Dynamics Simulations for Elucidating Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and a protein over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and the conformational changes that may occur in both the ligand and the protein upon binding. innovareacademics.in

In the study of 8-Methoxy-2-methylquinazoline, MD simulations could be used to refine the binding poses predicted by docking. By simulating the movement of atoms over a period of nanoseconds, researchers can assess the stability of key hydrogen bonds and other interactions. mdpi.com The root mean square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to determine if the system has reached equilibrium and if the ligand remains stably bound. innovareacademics.in Such simulations have been applied to other quinazoline derivatives to understand their inhibitory mechanisms against targets like JAK2 and MMP-13. nih.govinnovareacademics.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Guidance

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. protoqsar.com For a series of 8-Methoxy-2-methylquinazoline analogs, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (like HOMO/LUMO energies), steric (like molecular volume), or hydrophobic (like logP). researchgate.net Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, and Excretion Properties

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are used to estimate the pharmacokinetic properties of a compound early in the drug discovery process. sciensage.infoeijppr.com These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways.

For 8-Methoxy-2-methylquinazoline, various computational models can predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and interaction with cytochrome P450 enzymes. bohrium.com These predictions are often based on physicochemical properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, which are evaluated against established rules like Lipinski's Rule of Five. japsonline.com Several online platforms and software packages are available for these predictions, providing a rapid assessment of the "drug-likeness" of the compound. bohrium.commdpi.com

Table 3: Predicted ADME Properties for a Representative Quinazoline Compound

| ADME Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by this transporter. |

| CYP2D6 Inhibition | Yes/No | Predicts potential for drug-drug interactions. |

| LogP (Lipophilicity) | 2.0 - 3.0 | Influences absorption, distribution, and metabolism. |

This table presents typical ADME predictions for a drug-like molecule and is for illustrative purposes. Specific predictions for 8-Methoxy-2-methylquinazoline would require its structure to be evaluated by relevant software.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The future of 8-Methoxy-2-methylquinazoline-based drug discovery is intrinsically linked to the development of innovative and efficient synthetic methodologies. While established methods exist for the synthesis of quinazolinones, such as the acylation of 3-substituted anthranilamides followed by base-catalyzed cyclization, there is a continuous drive for more versatile and efficient routes. nih.govacs.org

Future synthetic efforts will likely focus on:

Diversity-Oriented Synthesis: Creating large libraries of structurally diverse 8-Methoxy-2-methylquinazoline analogs. This can be achieved through combinatorial chemistry and the development of novel multi-component reactions.

Late-Stage Functionalization: Developing methods to introduce functional groups at various positions of the quinazoline (B50416) core in the final steps of a synthetic sequence. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. Recent advances in C-H activation and cross-coupling reactions are particularly promising in this regard. chim.it

Green Chemistry Approaches: Implementing more environmentally friendly synthetic protocols. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. researchgate.net

Flow Chemistry: Utilizing continuous-flow reactors for the synthesis of quinazoline derivatives. This technology offers advantages in terms of safety, scalability, and reaction control.

A recent example of synthetic innovation involves the microwave-mediated N-arylation of 4-chloroquinazolines, which provides a rapid and efficient route to novel 4-anilinoquinazoline (B1210976) derivatives. beilstein-journals.org Such advancements are crucial for the timely and cost-effective production of new chemical entities for biological evaluation.

Identification and Validation of New Molecular Targets and Biological Pathways

While quinazolines are known to interact with a variety of molecular targets, including kinases and receptors, a key area of future research is the identification and validation of novel targets for 8-Methoxy-2-methylquinazoline and its derivatives. smolecule.com This will broaden their therapeutic potential beyond their current applications.

Key research directions include:

Target Deconvolution: Employing chemical proteomics and affinity-based methods to identify the direct binding partners of active 8-Methoxy-2-methylquinazoline derivatives within the cellular proteome.

Phenotypic Screening: Utilizing high-content imaging and other phenotypic screening platforms to identify compounds that induce a desired cellular phenotype, followed by target identification studies to elucidate their mechanism of action.

Pathway Analysis: Integrating genomics, transcriptomics, and proteomics data to understand how these compounds modulate cellular signaling pathways. This can reveal novel connections between the compound's activity and specific disease states.

For instance, while some quinazoline derivatives are known to inhibit kinases like EGFR and VEGFR-2, future studies may uncover interactions with other enzyme families or receptor types, opening up new therapeutic possibilities in areas such as inflammation, neurodegenerative diseases, or infectious diseases. mdpi.commdpi.com

Advanced Rational Design Strategies Based on Comprehensive SAR and Computational Insights

The development of potent and selective drug candidates relies heavily on a deep understanding of their structure-activity relationships (SAR). Future research on 8-Methoxy-2-methylquinazoline will leverage advanced rational design strategies that integrate comprehensive SAR data with computational modeling.

Key aspects of this approach include:

Detailed SAR Studies: Systematically modifying the 8-Methoxy-2-methylquinazoline scaffold at various positions to probe the impact of different substituents on biological activity. For example, studies have shown that replacing the 8-methoxy group with an 8-hydroxy or 8-methyl group can enhance the inhibitory activity of certain quinazolinone derivatives against poly(ADP-ribose) polymerase (PARP). nih.govacs.org Similarly, the nature of the substituent at the 2-position can significantly influence potency. acs.org

Computational Modeling: Utilizing molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics simulations to predict the binding modes of 8-Methoxy-2-methylquinazoline derivatives to their molecular targets. These computational insights can guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the physicochemical properties of the compounds with their biological activity. acs.org These models can be used to predict the activity of virtual compounds and prioritize them for synthesis.

A study on quinazoline-2,4-diones demonstrated the importance of the C-7 ring structure and the 3-amino group for antimutant activity, highlighting the power of detailed SAR in guiding lead compound optimization. asm.org

Integration of High-Throughput Screening and Computational Methods for Lead Compound Discovery

The discovery of novel lead compounds based on the 8-Methoxy-2-methylquinazoline scaffold will be accelerated by the integration of high-throughput screening (HTS) and computational methods.

Future strategies will involve:

High-Throughput Screening (HTS): Screening large and diverse compound libraries against specific molecular targets or in cell-based assays to identify initial "hits." plos.org Fluorescence-based assays are particularly well-suited for HTS campaigns. researchgate.net

Virtual Screening: Using computational methods to screen vast virtual libraries of compounds against a target of interest. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Fragment-Based Drug Discovery (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to generate more potent lead compounds.

Machine Learning and Artificial Intelligence (AI): Applying AI algorithms to analyze large datasets from HTS, computational screening, and SAR studies to identify complex patterns and predict the properties of new molecules.

The identification of 8-hydroxyquinolines as cell-active histone demethylase inhibitors through quantitative HTS demonstrates the power of this approach in discovering novel therapeutic agents. plos.org By combining these advanced screening technologies with the synthetic and design strategies outlined above, the full therapeutic potential of the 8-Methoxy-2-methylquinazoline scaffold can be realized.

Q & A

Q. What analytical approaches are critical for distinguishing 8-Methoxy-2-methylquinazoline from its structural analogs in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.